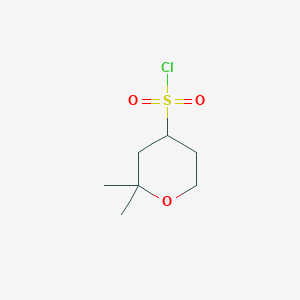

2,2-Dimethyloxane-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyloxane-4-sulfonyl chloride is a chemical compound with the CAS Number: 1341861-77-5 . It has a molecular weight of 212.7 . The IUPAC name for this compound is 2,2-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyloxane-4-sulfonyl chloride is 1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Relevant Papers There are several papers related to 2,2-Dimethyloxane-4-sulfonyl chloride. For instance, Sigma-Aldrich provides related peer-reviewed papers, technical documents, and similar products . Other papers discuss the synthesis strategies of benzoxazoles and the employment of a chloride or fluoride salt fuel system . These papers could provide further insights into the properties and applications of 2,2-Dimethyloxane-4-sulfonyl chloride.

Wissenschaftliche Forschungsanwendungen

Synthesis of Hexahydroquinolines

2,2-Dimethyloxane-4-sulfonyl chloride plays a crucial role in the synthesis of hexahydroquinolines, a class of compounds significant for their biological activity. Research demonstrates the use of related sulfonic acid functionalized ionic liquids as catalysts for the efficient synthesis of these compounds. These catalysts facilitate the one-pot multi-component condensation of arylaldehydes with dimedone and other reagents, highlighting the importance of sulfonyl chloride derivatives in organic synthesis (Khazaei et al., 2013).

Development of Fluorescent Sensors

Sulfonyl chloride derivatives, similar to 2,2-Dimethyloxane-4-sulfonyl chloride, are instrumental in developing fluorescent sensors for detecting metal ions. A study detailed the synthesis of a fluorescent compound via the reaction of dansyl sulfonyl chloride with an amine chain, demonstrating selective sensitivity to antimony and thallium metals. This highlights the potential of sulfonyl chloride derivatives in environmental monitoring and biological applications (Qureshi et al., 2019).

Molecular Mechanism Studies

Research into the molecular mechanisms of solvated ions in solvents like dimethyl sulfoxide (DMSO) provides insights into the interactions and behaviors of related sulfonyl chloride compounds in various solvents. Studies on the solvation structure of halide ions in DMSO reveal the interactions between charged species and the solvent, which is crucial for understanding the reactivity and stability of sulfonyl chloride derivatives in different chemical environments (Wakabayashi et al., 2004).

Antioxidant Property Exploration

Explorations into the antioxidant properties of DMSO, a solvent often used with sulfonyl chloride derivatives, underscore the importance of understanding the solvent effects in the development and evaluation of antioxidants. This research is pivotal for pharmaceutical and biochemical applications, where sulfonyl chloride derivatives might play a role as intermediates or final products (Sanmartín-Suárez et al., 2011).

Organic Synthesis

The role of DMSO as a synthon in organic chemistry extends to the utility of sulfonyl chloride derivatives in various synthetic transformations. This involves using dimethyl sulfoxide-based methylthiomethylation, methylation, and other reactions, highlighting the versatility of sulfonyl chloride derivatives in contributing to the synthesis of a wide range of organic compounds (Jones-Mensah et al., 2016).

Eigenschaften

IUPAC Name |

2,2-dimethyloxane-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXLCXFLJNOPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)

![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)

![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)

![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)

![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)

![{2-[(4-Fluorophenyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2812719.png)

![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)